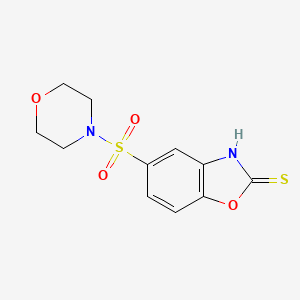

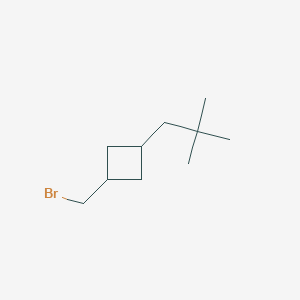

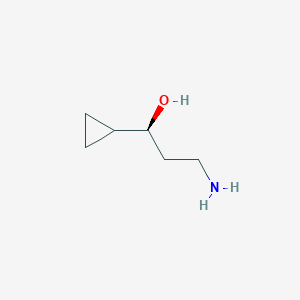

![molecular formula C17H14BrN3O2 B2614212 N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]propanamide CAS No. 1797917-21-5](/img/structure/B2614212.png)

N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]propanamide” is a compound that has been mentioned in the context of antibacterial activity . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including “N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]propanamide”, often involves reactions of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . A visible-light-promoted tandem radical intramolecular cyclization/heteroarylation between N-allyl-2-bromo-2,2-difluoroacetamides and quinoxalin-2 (1H)-ones or coumarins has also been developed .Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound. It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Aplicaciones Científicas De Investigación

Inhibition of Photosynthetic Electron Transport

The compound has been found to inhibit photosynthetic electron transport (PET). The inhibitory efficiency of the compound depends on its lipophilicity and the electronic properties of the substituent in the N-phenyl moiety . This could have potential applications in the study of photosynthesis and the development of herbicides.

α-Glucosidase Inhibitory Activity

The compound has been evaluated for its in vitro α-glucosidase inhibitory activities. Some derivatives of the compound have shown excellent inhibition, even more active than the standard drug acarbose . This suggests potential applications in the treatment of type-2 diabetes.

Interaction with Chlorophyll a and Aromatic Amino Acids

The compound has been found to interact with chlorophyll a and aromatic amino acids present in the pigment-protein complexes mainly in photosystem 2 . This could be useful in the study of photosynthetic mechanisms and the development of photosynthesis-related drugs or chemicals.

Molecular Docking Studies

Molecular docking studies have been performed on the compound to understand its molecular interaction with the active site of the enzyme . This could be useful in drug design and discovery.

Synthesis of Derivatives

The compound can be used as a starting material for the synthesis of various derivatives. These derivatives can have different properties and potential applications .

Study of Nucleophilic Attack Sites

The structure of the compound indicates possible nucleophilic attack sites . This could be useful in the study of chemical reactions and the design of new compounds.

Mecanismo De Acción

Target of Action

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide is a quinoxaline derivative . Quinoxaline derivatives have been found to interact with a wide range of targets, receptors, and microorganisms . .

Mode of Action

Quinoxaline derivatives are known to interact with their targets in various ways . For instance, some quinoxaline compounds have shown inhibition activity with IC50 values between 7.6 ± 0.4 and 11.9 ± 0.2 µM .

Biochemical Pathways

Quinoxaline derivatives are known to affect various biochemical pathways .

Result of Action

Quinoxaline derivatives are known to have various biological activities .

Propiedades

IUPAC Name |

N-[5-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2/c1-2-15(22)19-14-9-10(18)7-8-11(14)16-17(23)21-13-6-4-3-5-12(13)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZZPEHGDDYIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)Br)C2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

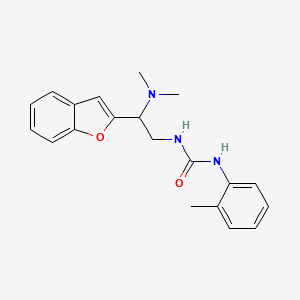

![2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole](/img/structure/B2614136.png)

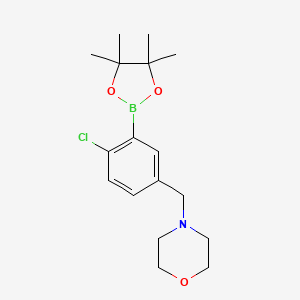

![N-cyano-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitroaniline](/img/structure/B2614141.png)

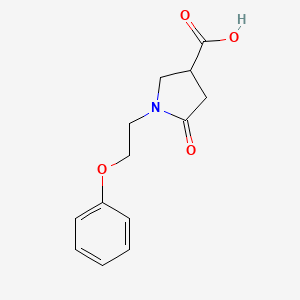

![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2614144.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2614145.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2614149.png)